Cas no 1247699-75-7 (1-(3,4-Dichlorophenyl)-2-pentanol)
1-(3,4-Dichlorophenyl)-2-pentanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-Dichlorophenyl)-2-pentanol
- 1-(3,4-dichlorophenyl)pentan-2-ol
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- MDL: MFCD16159250
- Inchi: 1S/C11H14Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
- InChI Key: BTRXZRRDOHPIJJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC(CCC)O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- XLogP3: 4.1
- Topological Polar Surface Area: 20.2
1-(3,4-Dichlorophenyl)-2-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A972748-1g |
1-(3,4-Dichlorophenyl)pentan-2-ol |
1247699-75-7 | 97% | 1g |
$441.0 | 2024-04-25 | |
| abcr | AB429240-1 g |
1-(3,4-Dichlorophenyl)-2-pentanol |
1247699-75-7 | 1g |
€635.40 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656062-1g |
1-(3,4-Dichlorophenyl)pentan-2-ol |
1247699-75-7 | 98% | 1g |
¥5493.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656062-5g |
1-(3,4-Dichlorophenyl)pentan-2-ol |
1247699-75-7 | 98% | 5g |
¥17228.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656062-10g |
1-(3,4-Dichlorophenyl)pentan-2-ol |
1247699-75-7 | 98% | 10g |
¥30703.00 | 2024-08-09 | |
| abcr | AB429240-1g |
1-(3,4-Dichlorophenyl)-2-pentanol; . |
1247699-75-7 | 1g |
€1621.70 | 2025-02-27 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589774-1g |
1-(3,4-Dichlorophenyl)pentan-2-ol |
1247699-75-7 | 97% | 1g |
¥3031.0 | 2024-04-18 |
1-(3,4-Dichlorophenyl)-2-pentanol Suppliers
1-(3,4-Dichlorophenyl)-2-pentanol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(3,4-Dichlorophenyl)-2-pentanol
Professional Introduction to Compound with CAS No. 1247699-75-7 and Product Name: 1-(3,4-Dichlorophenyl)-2-pentanol
1-(3,4-Dichlorophenyl)-2-pentanol, identified by the Chemical Abstracts Service Number (CAS No.) 1247699-75-7, is a significant compound in the realm of pharmaceutical chemistry and molecular biology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The presence of both chloro substituents on the phenyl ring and the secondary alcohol functional group on the pentyl chain imparts distinct reactivity and biological activity, making it a subject of extensive research interest.
The 1-(3,4-Dichlorophenyl)-2-pentanol molecule exhibits a rich chemical profile that has been explored in various synthetic pathways and biological assays. Its structural motif, featuring a dichlorophenyl group linked to a pentanol backbone, suggests potential interactions with biological targets such as enzymes and receptors. This configuration is particularly noteworthy in the context of medicinal chemistry, where such structural features often correlate with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of 1-(3,4-Dichlorophenyl)-2-pentanol with greater accuracy. These studies indicate that the compound may exhibit favorable solubility characteristics, which are crucial for its absorption and distribution within biological systems. Additionally, the dichlorophenyl moiety has been observed to influence metabolic pathways, potentially offering insights into its detoxification or activation mechanisms.
In the context of drug development, 1-(3,4-Dichlorophenyl)-2-pentanol has been investigated as a precursor or intermediate in the synthesis of more complex pharmacophores. Its versatility in organic transformations allows for modifications that can fine-tune its biological activity. For instance, functionalization of the secondary alcohol group can lead to ether or ester derivatives, which may exhibit altered pharmacological profiles. Such modifications are often explored in high-throughput screening campaigns to identify novel therapeutic agents.
The compound's relevance extends to its potential role in addressing neurological disorders. Studies have suggested that structurally related compounds may interact with neurotransmitter systems, making them candidates for treating conditions such as depression or anxiety. While 1-(3,4-Dichlorophenyl)-2-pentanol itself has not been directly tested in clinical trials for these conditions, its molecular framework aligns with known pharmacological targets. This hypothesis is supported by preliminary in vitro assays that demonstrate interactions with certain enzyme families involved in central nervous system function.
Environmental considerations also play a role in the evaluation of 1-(3,4-Dichlorophenyl)-2-pentanol. Its stability under various conditions and potential degradation products are critical factors in assessing its environmental footprint. Researchers have employed green chemistry principles to develop synthetic routes that minimize hazardous byproducts. Such approaches not only enhance safety but also align with regulatory requirements aimed at reducing environmental impact.
The synthesis of 1-(3,4-Dichlorophenyl)-2-pentanol involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps often include chlorination of aromatic precursors followed by selective reduction or functional group interconversion. Advances in catalytic methods have improved the efficiency of these transformations, reducing reaction times and improving yields. These innovations are particularly valuable in industrial settings where cost-effectiveness and scalability are paramount.
Biological activity assays have revealed intriguing properties of 1-(3,4-Dichlorophenyl)-2-pentanol beyond its structural significance. For example, preliminary toxicity studies suggest low acute toxicity profiles under controlled experimental conditions. This finding is promising for further development but requires comprehensive safety evaluations before any therapeutic application can be considered.
The compound's interaction with biological targets has been further explored through X-ray crystallography and other spectroscopic techniques. These studies provide high-resolution insights into how 1-(3,4-Dichlorophenyl)-2-pentanol binds to proteins or receptors at an atomic level. Such detailed structural information is invaluable for designing derivatives with improved efficacy or reduced side effects.
In conclusion, 1-(3,4-Dichlorophenyl)-2-pentanol (CAS No. 1247699-75-7) represents a compelling subject of research due to its unique structural features and potential applications in pharmaceuticals. Ongoing studies continue to uncover new aspects of its chemical behavior and biological relevance, positioning it as a key intermediate in drug discovery efforts aimed at addressing diverse therapeutic needs.
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